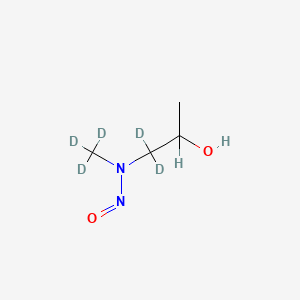![molecular formula C13H22O6 B14308118 Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate CAS No. 116242-14-9](/img/structure/B14308118.png)
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate is an organic compound with the molecular formula C13H22O6 It is a derivative of diethyl malonate, where the malonate ester is substituted with a 2-[2-(ethenyloxy)ethoxy]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion of diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 2-[2-(ethenyloxy)ethoxy]ethyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}malonic acid, while reduction can produce diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanediol.
Scientific Research Applications
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s unique structure allows it to interact with specific molecular targets, making it useful in the design of targeted therapies and materials .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacks the 2-[2-(ethenyloxy)ethoxy]ethyl group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Diethyl {2-[2-(vinyloxy)ethoxy]ethyl}malonate: A closely related compound with a vinyl group instead of an ethenyloxy group.
Uniqueness
Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate is unique due to the presence of the 2-[2-(ethenyloxy)ethoxy]ethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and interactions are required.
Properties
CAS No. |
116242-14-9 |
|---|---|
Molecular Formula |
C13H22O6 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
diethyl 2-[2-(2-ethenoxyethoxy)ethyl]propanedioate |
InChI |
InChI=1S/C13H22O6/c1-4-16-9-10-17-8-7-11(12(14)18-5-2)13(15)19-6-3/h4,11H,1,5-10H2,2-3H3 |
InChI Key |
AMVQCOULWFCZEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCOCCOC=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)

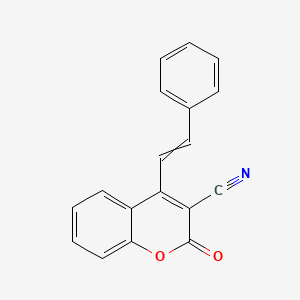
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
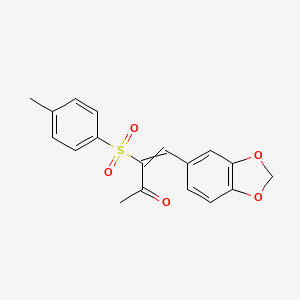
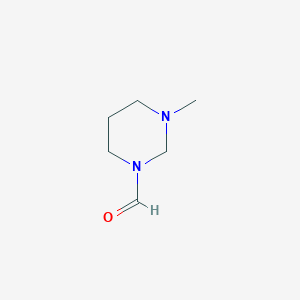
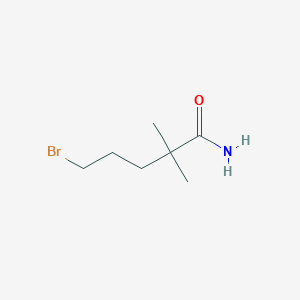
![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
